molecular formula C21H21F3N2O B13409777 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one CAS No. 76691-04-8

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one

Cat. No.: B13409777
CAS No.: 76691-04-8
M. Wt: 374.4 g/mol
InChI Key: JNBPYPPEXHHADE-JQIJEIRASA-N
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Description

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-2-buten-1-one with 1-(3-(trifluoromethyl)phenyl)piperazine in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The choice of solvents and catalysts is crucial to achieving efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazines, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(4-methylphenyl)-2-buten-1-one
  • 1-Phenyl-3-(4-(2-trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one
  • 1-Phenyl-3-(4-(4-trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one

Uniqueness

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional specificity can lead to different pharmacokinetic and pharmacodynamic profiles compared to its analogs .

Properties

CAS No.

76691-04-8

Molecular Formula

C21H21F3N2O

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-1-phenyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]but-2-en-1-one

InChI

InChI=1S/C21H21F3N2O/c1-16(14-20(27)17-6-3-2-4-7-17)25-10-12-26(13-11-25)19-9-5-8-18(15-19)21(22,23)24/h2-9,14-15H,10-13H2,1H3/b16-14+

InChI Key

JNBPYPPEXHHADE-JQIJEIRASA-N

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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